2-Methoxy-4-(morpholin-4-yl)benzonitrile

kinase inhibitor synthesis regioisomer building block selection

2-Methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1783371-72-1) is a substituted benzonitrile derivative bearing a methoxy group at the 2-position and a morpholin-4-yl substituent at the 4-position of the phenyl ring. The compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1783371-72-1
Cat. No. B2884259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(morpholin-4-yl)benzonitrile
CAS1783371-72-1
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)C#N
InChIInChI=1S/C12H14N2O2/c1-15-12-8-11(3-2-10(12)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyQXMLGLOAMFVYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1783371-72-1): Chemical Identity and Baseline Procurement Specifications


2-Methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1783371-72-1) is a substituted benzonitrile derivative bearing a methoxy group at the 2-position and a morpholin-4-yl substituent at the 4-position of the phenyl ring. The compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It belongs to the class of morpholinobenzonitriles, a structural family frequently employed as synthetic intermediates in the preparation of kinase inhibitors, particularly those targeting TBK1 and IKKε [1]. The compound is commercially available from multiple vendors with standard purity specifications of ≥95% and is intended exclusively for research and development purposes, not for therapeutic or veterinary use .

Why 2-Methoxy-4-(morpholin-4-yl)benzonitrile Cannot Be Interchanged with Isomeric or Analogous Morpholinobenzonitriles


The substitution pattern of 2-methoxy-4-(morpholin-4-yl)benzonitrile—with the methoxy group ortho to the nitrile and the morpholine para to the nitrile—creates a unique electronic and steric environment that differs substantially from regioisomers such as 3-methoxy-4-(morpholin-4-yl)benzonitrile or des-methoxy analogs such as 4-(morpholin-4-yl)benzonitrile . In benzonitrile-based kinase inhibitor pharmacophores, the position of electron-donating substituents critically influences both the geometry of key hydrogen-bonding interactions and the conformational flexibility of pendant morpholine moieties [1]. Generic substitution with an isomer can alter the compound's performance as a synthetic building block in cross-coupling reactions and may change the downstream biological activity profile of final drug candidates by orders of magnitude [2].

Quantitative Differentiation Evidence for 2-Methoxy-4-(morpholin-4-yl)benzonitrile Relative to Comparator Compounds


Regioisomeric Differentiation: Distinct Substitution Pattern Versus 3-Methoxy Isomer

2-Methoxy-4-(morpholin-4-yl)benzonitrile differs from its closest regioisomer, 3-methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1207541-00-1), in the position of the methoxy substituent relative to the nitrile group. In the 2-methoxy isomer, the methoxy group is ortho to the nitrile, whereas in the 3-methoxy isomer it is meta to the nitrile. This positional difference alters the electron density distribution on the aromatic ring and affects the compound's physicochemical properties, including predicted pKa values . Both compounds share identical molecular formula (C12H14N2O2) and molecular weight (218.25–218.26 g/mol) but are distinct chemical entities with different CAS numbers .

kinase inhibitor synthesis regioisomer building block selection

Structural Differentiation: Methoxy Group Presence Versus Des-Methoxy Analog

Compared to the simpler des-methoxy analog 4-(morpholin-4-yl)benzonitrile (CAS 10282-31-2), the target compound contains an additional methoxy group at the 2-position. This substitution increases molecular weight from 188.23 g/mol to 218.25 g/mol and introduces an additional hydrogen bond acceptor site (methoxy oxygen), which can alter both synthetic reactivity and potential binding interactions in biological systems . 4-(Morpholin-4-yl)benzonitrile has been reported to exhibit antimycobacterial activity via binding to 16S ribosomal RNA and inhibiting protein synthesis, whereas the methoxy-substituted analog has been investigated primarily as a kinase inhibitor intermediate .

benzonitrile derivatives structure-activity relationship synthetic intermediate

Patent-Cited Utility: Explicit Disclosure as Kinase Inhibitor Intermediate

2-Methoxy-4-(morpholin-4-yl)benzonitrile is explicitly disclosed as a synthetic intermediate in Merck Patent GmbH patent family covering benzonitrile derivatives as kinase inhibitors, specifically targeting TBK1 and IKKε for cancer and inflammatory disease applications [1][2]. While the patent does not report quantitative IC50 or yield data for the compound itself, its explicit inclusion as an enabling intermediate in granted U.S. patents distinguishes it from many structurally similar morpholinobenzonitriles that lack documented utility in patented therapeutic programs .

TBK1 inhibitor IKKε inhibitor patent intermediate

Commercial Availability and Purity Specification Comparison

The commercial availability landscape for 2-methoxy-4-(morpholin-4-yl)benzonitrile differs from that of its regioisomer. Both compounds are available at 95% minimum purity from major suppliers, but the target compound is offered by AKSci (Catalog 9040DZ) while the 3-methoxy isomer is offered under a different catalog number (Z8254) . The target compound is also listed on ChemicalBook and multiple other vendor platforms, indicating established supply chain accessibility for research procurement . Notably, high-strength direct comparative biological activity data (IC50, binding affinity, cell viability) for this specific compound are currently absent from the peer-reviewed literature and public databases; this represents a significant evidence gap that should inform procurement decisions where biological activity data are required.

procurement vendor comparison purity specification

Evidence-Supported Application Scenarios for 2-Methoxy-4-(morpholin-4-yl)benzonitrile Procurement


Synthesis of TBK1 and IKKε Kinase Inhibitors for Oncology and Inflammation Research

This compound is explicitly cited as a synthetic intermediate in Merck patent family US8969335B2, which discloses benzonitrile derivatives as inhibitors of TBK1 and IKKε kinases [1]. These kinases are implicated in oncogenic Ras-driven cancers, breast cancer, and inflammatory diseases including rheumatoid arthritis and psoriasis [2]. Procurement of this specific intermediate is warranted for medicinal chemistry programs synthesizing and optimizing TBK1/IKKε inhibitor candidates.

Structure-Activity Relationship (SAR) Studies of Morpholinobenzonitrile Scaffolds

The unique 2-methoxy-4-morpholino substitution pattern distinguishes this compound from regioisomers such as 3-methoxy-4-(morpholin-4-yl)benzonitrile . This compound serves as a specific building block for SAR investigations examining how methoxy group position influences kinase binding, cellular potency, and physicochemical properties of morpholine-containing benzonitrile derivatives [1].

Building Block for Palladium-Catalyzed Cross-Coupling Reactions

As a benzonitrile derivative bearing a morpholine substituent, this compound is a candidate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions in the construction of more complex kinase inhibitor scaffolds [1]. The nitrile group serves as a synthetic handle for further functionalization, while the morpholine ring provides a privileged pharmacophore common to numerous kinase inhibitors [2].

Internal Reference Standard for Regioisomer Quality Control

Given the commercial availability of closely related regioisomers (e.g., CAS 1207541-00-1), this compound can be employed as an analytical reference standard to verify the regioisomeric purity of synthesized or purchased morpholinobenzonitrile derivatives . This application is particularly relevant for quality control in medicinal chemistry laboratories where regioisomeric contamination could confound SAR conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-(morpholin-4-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.